molecular formula C10H6F3NO2 B1332480 6-amino-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 383371-02-6

6-amino-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No. B1332480
M. Wt: 229.15 g/mol
InChI Key: KQYWQJHGWUXEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as 6-amino-2-alkyl (aryl/heteroaryl)-4-(trifluoromethyl) quinolines, has been reported . This was achieved through a regioselective intramolecular cyclization reaction of novel (Z)-4-((4-aminophenyl)amino)-1,1,1-trifluoro-but-3-en-2-ones in an acidic solvent-free medium .

Scientific Research Applications

  • Synthesis and Catalysis :

    • A study by Maleki et al. (2017) presented a method for synthesizing 2-amino-4H-chromene derivatives using triethanolamine as an organocatalyst under solvent-free conditions, showcasing an environmentally friendly approach with high yields and low costs (Maleki et al., 2017).
    • Another research by Dekamin et al. (2013) described the efficient preparation of various 2-amino-4H-chromene derivatives using potassium phthalimide-N-oxyl in water, highlighting a clean, transition metal-free, and environmentally friendly synthesis process (Dekamin et al., 2013).
  • Electrosynthesis and Nanoparticle Formation :

    • A study by Xiang and Yang (2014) developed a synthetic strategy for 3-((trifluoromethyl)thio)-4H-chromen-4-one, highlighting its potential in electrophilic trifluoromethylthio species generation under mild conditions (Xiang & Yang, 2014).
  • Chemical Transformations and Derivatives Synthesis :

    • Research by Popova et al. (2017) focused on the condensation of trifluoroacetyl-substituted 4H-chromenes with 6-aminouracils to form pyrido[2,3-d]pyrimidine derivatives, demonstrating a cascade transformation initiated by Michael addition (Popova et al., 2017).
    • A study by Abbaspour-Gilandeh et al. (2016) reported the synthesis of diverse functionalized 2-amino-4H-chromene derivatives using a nanocatalyst, highlighting the advantages of green reaction conditions and high yields (Abbaspour-Gilandeh et al., 2016).
  • Pharmacological and Biological Applications :

    • Research by Ghashang et al. (2013) explored the synthesis of chromeno[2,3-d]pyrimidine-6-carboxylate derivatives and evaluated their in vitro antimicrobial activity, emphasizing the method's high yields and greener conditions (Ghashang et al., 2013).
  • Material Science and Photophysical Properties :

    • A study by Rosa et al. (2020) focused on synthesizing trichloro(fluoro)-substituted 6-(3-oxo-1-(alk-1-en-1-yl)amino)coumarins, analyzing their absorption and emission properties, which indicated significant relationships between the β-enaminone skeletons and their substituents (Rosa et al., 2020).

properties

IUPAC Name

6-amino-2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)9-4-7(15)6-3-5(14)1-2-8(6)16-9/h1-4H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYWQJHGWUXEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C=C(O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354080
Record name 6-amino-2-(trifluoromethyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-(trifluoromethyl)-4H-chromen-4-one

CAS RN

383371-02-6
Record name 6-amino-2-(trifluoromethyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.